Citalopram-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

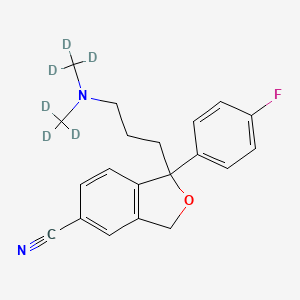

Citalopram-d6 is an antidepressant that belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs). These medicines are thought to work by increasing the activity of a chemical called serotonin in the brain .

Synthesis Analysis

The synthesis of Citalopram-d6 has been studied using various methods. One study investigated the RP-HPLC method for the separation of citalopram and its four impurities using statistical experimental design . Another study described a new method for the determination of citalopram in biological fluids using molecularly imprinted solid-phase extraction as the sample cleanup technique combined with high-performance liquid chromatography .Molecular Structure Analysis

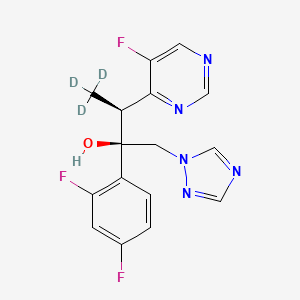

Citalopram-d6 has a molecular formula of C20H21FN2O . The thermal degradation mechanism for citalopram and escitalopram was analyzed using TG/DTG–DTA, DSC, hot-stage microscopy, and coupled TG-FTIR techniques .Chemical Reactions Analysis

A study on the lipase-catalyzed remote kinetic resolution of the tertiary alcohol, citalopram intermediate (diol acetate), has been achieved .Physical And Chemical Properties Analysis

Citalopram-d6 has a molecular weight of 330.43 . A study on the solid-state characterization and pharmaceutical compatibility between citalopram and excipients using thermal and non-thermal techniques was conducted .Applications De Recherche Scientifique

Environmental Impact on Aquatic Life : Citalopram, commonly used for treating depression, has been found in sewage treatment plant effluents and surface waters. It affects the behavior of fish, such as the three-spine stickleback, influencing their locomotor activity and anxiety-related behaviors. This indicates potential ecological consequences of Citalopram presence in natural waters (Kellner et al., 2016).

Pharmacokinetic Interactions : Research on the interaction of Citalopram with other drugs, like cimetidine, shows how it can affect the body's drug metabolism pathways. For example, cimetidine can reduce the oral clearance of Citalopram, thus impacting its overall efficacy and potential side effects (Priskorn et al., 1997).

Analytical Methodologies for Detection : Various analytical procedures have been developed to detect Citalopram and its metabolites in biological fluids. These methodologies are crucial for therapeutic monitoring and toxicological studies, given the differences in activity between CIT enantiomers (Unceta et al., 2011).

Effect on Sexual Dysfunction in Mice : Citalopram, as a potent SSRI, is known to cause sexual dysfunction. Its impact on the modulation of certain neuropeptides, such as RF-amide related peptide in the hypothalamus, has been studied to understand this side effect better (Soga et al., 2010).

Citalopram's Pharmacological Profile : As a potent inhibitor of serotonin reuptake, Citalopram's pharmacological profile is unique compared to other antidepressants. Its specificity as a serotonin-uptake inhibitor and lack of effect on noradrenaline uptake make it a valuable tool in experimental and clinical settings (Hyttel, 1982).

Modulation of Serotonin Levels in Brain Regions : The drug's effects on extracellular serotonin levels in various brain regions have been examined, especially when combined with serotonin receptor antagonists. This research is important in understanding how Citalopram can be combined with other drugs to enhance its antidepressant action (Invernizzi et al., 1997).

Treatment of Alcohol Dependence : Citalopram's effectiveness in reducing alcohol intake has been explored, with findings suggesting that its efficacy might be linked to certain genetic factors, such as the dopamine D2 receptor genotype (Eriksson et al., 2001).

Mécanisme D'action

Target of Action

Citalopram-d6, a deuterated compound of Citalopram , primarily targets the serotonin transporter (SERT) , also known as solute carrier family 6 member 4 (SLC6A4) . SERT plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating the action of serotonin .

Mode of Action

Citalopram-d6, like its parent compound Citalopram, is a selective serotonin reuptake inhibitor (SSRI) . It binds to the SERT, inhibiting the reuptake of serotonin. This inhibition leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission . Citalopram-d6 is highly selective for the serotonin transporter and has minimal effects on the reuptake of dopamine and norepinephrine. It also has virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The primary biochemical pathway affected by Citalopram-d6 is the serotonergic system . By inhibiting the reuptake of serotonin, Citalopram-d6 increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depression .

Pharmacokinetics

Citalopram-d6 shares similar pharmacokinetic properties with Citalopram. After oral administration, Citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of Citalopram-d6 are primarily related to its enhancement of serotonergic neurotransmission. This can lead to various physiological effects, including mood elevation, which is beneficial in the treatment of depression . In addition, studies have shown that Citalopram can induce changes in gene expression and affect various cellular pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Citalopram-d6. For instance, the presence of suspended sediment in the aquatic environment can alter the biological effects of Citalopram . Additionally, the metabolism of Citalopram is influenced by the activity of certain cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP2C9 . Variations in these enzymes, due to genetic polymorphisms or environmental factors, can affect the metabolism and hence the efficacy and toxicity of Citalopram .

Safety and Hazards

Citalopram-d6 may cause serious side effects. It is not recommended for use in the elderly because an adjustment in the dose is not possible with the available dose strength of this medicine . It may also cause new or sudden changes in mood or behavior, including new or worse depression or anxiety, panic attacks, trouble sleeping, or if you feel impulsive, irritable, agitated, hostile, aggressive, restless, more active or talkative, or have thoughts about suicide or hurting yourself .

Propriétés

IUPAC Name |

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEQXVZVJXJVFP-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)